molecular formula C12H12N2OS B12123751 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one

1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one

Cat. No.: B12123751
M. Wt: 232.30 g/mol
InChI Key: NIVRUHHCEZWKNF-BQYQJAHWSA-N
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Description

1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one is a heterocyclic compound that features a benzothiazole ring fused to a propenone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science. The benzothiazole ring is known for its biological activity, making derivatives of this compound valuable in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the Knoevenagel condensation, where 2-aminobenzenethiol reacts with a dimethylamino-substituted aldehyde in the presence of a base such as piperidine in ethanol solvent . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the propenone moiety to a corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways . In anticancer research, it can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

    2-Aminobenzothiazole: Shares the benzothiazole core but lacks the propenone moiety.

    Benzothiazole: The parent compound without any substituents.

    2-(Benzothiazol-2-yl)phenol: Contains a phenol group attached to the benzothiazole ring.

Uniqueness: 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one is unique due to the presence of both the benzothiazole ring and the propenone moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

(E)-1-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C12H12N2OS/c1-14(2)8-7-10(15)12-13-9-5-3-4-6-11(9)16-12/h3-8H,1-2H3/b8-7+

InChI Key

NIVRUHHCEZWKNF-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=NC2=CC=CC=C2S1

Canonical SMILES

CN(C)C=CC(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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